molecular formula C17H14ClN3O3 B2469514 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide CAS No. 874139-00-1

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2469514
CAS No.: 874139-00-1
M. Wt: 343.77
InChI Key: YHFZECNTNBXRSO-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide (CAS Number: 874139-00-1) is a synthetic organic compound with a molecular formula of C17H14ClN3O3 and a molecular weight of 343.76 g/mol . This chemical features a 1,2,5-oxadiazole core, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery due to its tunable physicochemical properties and ability to act as a bioisostere for esters and amides, which can enhance metabolic stability . Oxadiazole derivatives, including 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers, are the subject of extensive research for their diverse biological activities, with a prominent focus on developing novel anticancer agents . These compounds have demonstrated mechanism-based approaches for targeting various cancer biological targets. While the specific mechanism of action for this compound requires further investigation, related analogues are known to exhibit antiproliferative effects through the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, telomerase, and histone deacetylase (HDAC) . This compound is presented as a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in oncology drug discovery, screening against various cancer cell lines, and developing new mechanism-based therapeutic agents . Please Note: This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-11-4-2-3-5-14(11)23-10-15(22)19-17-16(20-24-21-17)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFZECNTNBXRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 can yield oxadiazole derivatives. Subsequent acylation and cyclization steps are then employed to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide exhibit notable antimicrobial properties. For instance, oxadiazole derivatives have demonstrated effectiveness against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for some derivatives was as low as 2.14 µM against specific strains, suggesting significant potential for development as an antibacterial agent .

Antitumor Activity
The compound has also been studied for its anticancer properties. A study highlighted its ability to inhibit cell proliferation in cancer cell lines, demonstrating promising results against several types of cancer. In particular, derivatives of oxadiazole have shown effectiveness in disrupting key biochemical pathways involved in tumor growth . The compound's mechanism involves interaction with cellular targets that lead to apoptosis in cancerous cells.

Biological Studies

Enzyme Inhibition
this compound is utilized in enzyme inhibition studies. Similar compounds have been found to inhibit enzymes critical for the survival of pathogens and cancer cells. This inhibition can lead to the cessation of essential biological processes within these cells .

Cellular Signaling Pathways
The compound has been implicated in studies exploring cellular signaling pathways. Its interactions with various receptors can provide insights into the mechanisms of drug action and resistance in microbial and cancerous cells. Understanding these pathways is crucial for the development of more effective therapeutic agents .

Industrial Applications

Pharmaceutical Development
Due to its stability and bioactivity, this compound is explored for use in pharmaceutical formulations. Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects . Research into optimizing synthetic routes has led to improved yields and purity in industrial production settings.

Agrochemical Development
In addition to medicinal applications, this compound is also being studied for potential use in agrochemicals. Its properties may contribute to the development of new pesticides or herbicides that are effective against resistant strains of pests while minimizing environmental impact .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of oxadiazole derivatives including this compound against Salmonella typhi and Bacillus subtilis. The results showed significant inhibition rates at low concentrations, indicating potential for clinical applications .
  • Anticancer Activity Evaluation : Another research focused on the anticancer effects of this compound against various cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis through specific molecular pathways associated with tumor progression .

Mechanism of Action

The mechanism by which N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The oxadiazole ring structure allows it to bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with key structural analogs:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol)
Target Compound 1,2,5-oxadiazole 4-(4-chlorophenyl), 3-[2-(2-methylphenoxy)acetamide] C₁₇H₁₄ClN₃O₃ 343.77
BH52843 () 1,2,5-oxadiazole 4-(4-chlorophenyl), 3-[2-(4-ethoxyphenyl)acetamide] C₁₈H₁₆ClN₃O₃ 357.79
Compound from 1,2,4-oxadiazolidinone 4-(4-chlorophenyl), 5-[2-(5-methylisoxazol-3-yl)acetamide] C₁₅H₁₅ClN₄O₄ 350.76
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Acetamide 4-chloro-2-nitrophenyl, methylsulfonyl C₉H₉ClN₂O₅S 292.70

Key Observations:

  • Oxadiazole vs. Oxadiazolidinone: The target compound’s 1,2,5-oxadiazole ring is aromatic, whereas the oxadiazolidinone in is saturated, introducing conformational flexibility and altering electronic properties .
  • Chlorophenyl vs. Nitrophenyl : The nitro group in ’s compound is strongly electron-withdrawing, contrasting with the chloro group’s moderate electron-withdrawing effect, which may influence reactivity and intermolecular interactions .

Spectral and Crystallographic Data

  • IR Spectroscopy :
    • Target compound: Expected C=O stretch at ~1678 cm⁻¹ (acetamide), NH stretch at ~3291 cm⁻¹, and C-O stretch at ~1136 cm⁻¹, similar to ’s triazole derivative .
    • : Shows distinct SO₂ and nitro group stretches, absent in the target compound .
  • Crystallography: ’s acetamide derivative forms dimers via N–H⋯O hydrogen bonds (R₂²(10) motif). The target compound’s 2-methylphenoxy group may sterically hinder similar packing .

Pharmacological Potential (Hypothetical)

While direct activity data for the target compound is unavailable, structural analogs suggest possible applications:

  • Antimicrobial Activity : Oxadiazoles and acetamides in and exhibit antimicrobial properties, likely due to heterocycle-mediated target binding .
  • Enzyme Inhibition : The oxadiazole’s aromaticity may facilitate π-stacking with enzyme active sites, as seen in piperazine derivatives () .

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring substituted with a chlorophenyl group and a methoxyphenoxy acetamide moiety. Its molecular formula is C17H14ClN3O3C_{17}H_{14}ClN_3O_3 with a molecular weight of approximately 343.76 g/mol. The presence of the oxadiazole ring is significant as it is associated with various biological activities, particularly anticancer properties.

Property Details
Molecular FormulaC17H14ClN3O3C_{17}H_{14}ClN_3O_3
Molecular Weight343.76 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Substitution Reactions : The chlorophenyl group is introduced via electrophilic aromatic substitution.
  • Attachment of the Methoxyphenoxy Moiety : This involves nucleophilic substitution where the oxadiazole derivative reacts with 2-methylphenoxy acetic acid.

Anticancer Properties

Research indicates that compounds containing the 1,2,5-oxadiazole scaffold exhibit significant anticancer activity. The mechanism of action primarily involves:

  • Inhibition of Enzymes : Compounds like this compound can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Cellular Pathways : The compound potentially disrupts various signaling pathways critical for tumor growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies suggest that it may be effective against certain bacterial strains, including Mycobacterium tuberculosis . The mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Oxadiazole Ring : This heterocyclic moiety is crucial for bioactivity due to its ability to interact with various biological targets .
  • Chlorophenyl Group : The presence of electron-withdrawing groups enhances the compound's reactivity and binding affinity to biological targets .

Case Studies

  • Anticancer Efficacy in Cell Lines : In vitro studies have demonstrated that derivatives of the oxadiazole scaffold exhibit cytotoxic effects against various cancer cell lines including breast and lung cancer cells. For example, compounds similar to this compound have shown IC50 values in the low micromolar range .
  • Antimicrobial Testing : Preliminary studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated using standard dilution methods which showed promising results against resistant strains .

Q & A

Q. What are the standard synthetic routes for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,5-oxadiazole (furazan) ring via cyclization of hydroxylamine derivatives with nitriles or carboxylic acids under acidic conditions (e.g., HCl/ethanol) .
  • Step 2: Coupling of the oxadiazole intermediate with 2-(2-methylphenoxy)acetyl chloride via nucleophilic acyl substitution. Solvents like dichloromethane or tetrahydrofuran (THF) are used with bases (e.g., triethylamine) to scavenge HCl .
  • Optimization: Reaction yields are maximized by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios. Microwave-assisted synthesis may reduce reaction time .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm substituent positions and regioselectivity. For example, the oxadiazole ring protons resonate at δ 8.5–9.0 ppm .
  • High-Performance Liquid Chromatography (HPLC): Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragments consistent with the acetamide and oxadiazole moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, MS, or X-ray crystallography data often arise from:

  • Tautomerism or conformational flexibility: For example, oxadiazole rings may exhibit planar vs. puckered conformations, altering NMR splitting patterns. Computational modeling (DFT) or variable-temperature NMR can clarify dynamic behavior .
  • Impurity interference: HPLC-MS coupling identifies co-eluting impurities that distort spectral peaks. Recrystallization (e.g., using ethanol/water) improves purity .

Q. What strategies are effective for optimizing the compound’s bioactivity in in vitro assays?

  • Structure-Activity Relationship (SAR): Modify substituents on the phenoxy group (e.g., replace 2-methyl with electron-withdrawing groups) to enhance binding to targets like kinase enzymes .
  • Solubility enhancement: Use co-solvents (DMSO/PBS) or formulate as nanoparticles (liposomes) to improve bioavailability in cell-based assays .
  • Mechanistic studies: Employ fluorescence polarization assays or surface plasmon resonance (SPR) to quantify target affinity and kinetics .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

  • In-silico ADMET: Tools like SwissADME predict metabolic sites (e.g., oxadiazole ring oxidation) and cytochrome P450 interactions. High topological polar surface area (>80 Ų) may limit blood-brain barrier penetration .
  • Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with hepatic enzymes (e.g., CYP3A4) to identify potential toxic metabolites .

Q. What experimental designs mitigate side reactions during functionalization of the oxadiazole core?

  • Protecting groups: Temporarily block the acetamide NH with Boc (tert-butoxycarbonyl) during electrophilic substitutions to prevent undesired N-acylation .
  • Catalyst selection: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) minimizes byproducts when introducing aryl groups to the oxadiazole .
  • pH control: Maintain mildly basic conditions (pH 7.5–8.5) during nucleophilic substitutions to avoid hydrolysis of the oxadiazole ring .

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